2-((4-Fluorobenzyl)amino)ethanol
Overview
Description
2-((4-Fluorobenzyl)amino)ethanol is an organic compound with the molecular formula C9H12FNO. It is commonly used as an intermediate in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a fluorobenzyl group attached to an aminoethanol moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-((4-Fluorobenzyl)amino)ethanol can be synthesized through the reaction of 4-fluorobenzaldehyde with 2-aminoethanol. The reaction typically involves heating the reactants in methanol at reflux temperature for several hours. Sodium borohydride is then added to reduce the intermediate Schiff base to the desired amine .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorobenzyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzyl ketone.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
2-((4-Fluorobenzyl)amino)ethanol is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, including mosapride citrate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Fluorobenzyl)amino)ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the fluorobenzyl group enhances its binding affinity and specificity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorobenzyl)amino)ethanol
- 2-((4-Bromobenzyl)amino)ethanol
- 2-((4-Methylbenzyl)amino)ethanol
Uniqueness
2-((4-Fluorobenzyl)amino)ethanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution enhances the compound’s stability and reactivity compared to its chloro, bromo, and methyl analogs .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,11-12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEPMOQQKUYWIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394301 | |
Record name | 2-{[(4-Fluorophenyl)methyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22116-33-2 | |
Record name | 2-{[(4-Fluorophenyl)methyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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